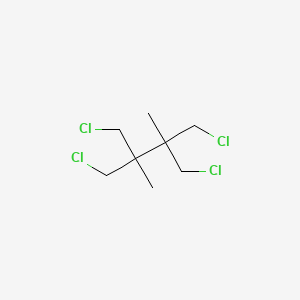
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane is a chlorinated organic compound with the molecular formula C8H14Cl4 It is characterized by the presence of two dichloromethyl groups attached to a dimethylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane typically involves the chlorination of 2,3-dimethylbutane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,4-positions and the formation of dichloromethyl groups at the 2,3-positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorine and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing chlorine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1,4-dihydroxy-2,3-bis(hydroxymethyl)-2,3-dimethylbutane.
Oxidation: Formation of 1,4-dichloro-2,3-dimethylbutane-2,3-dione.
Reduction: Formation of 2,3-dimethylbutane.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which enhance its electrophilic nature.
Vergleich Mit ähnlichen Verbindungen
1,4-Dichlorobutane: Similar in structure but lacks the dichloromethyl groups.
2,3-Dichloro-2,3-dimethylbutane: Similar in structure but lacks the 1,4-dichloromethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)-2,3-dimethylbutane: Similar in structure but with bromine atoms instead of chlorine.
Eigenschaften
CAS-Nummer |
64833-29-0 |
|---|---|
Molekularformel |
C8H14Cl4 |
Molekulargewicht |
252.0 g/mol |
IUPAC-Name |
1,4-dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane |
InChI |
InChI=1S/C8H14Cl4/c1-7(3-9,4-10)8(2,5-11)6-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
QQYMMCWOHSZSDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(CCl)C(C)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
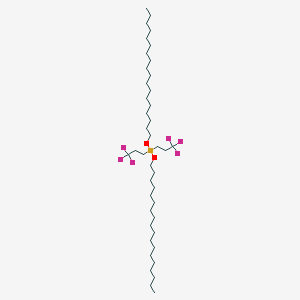
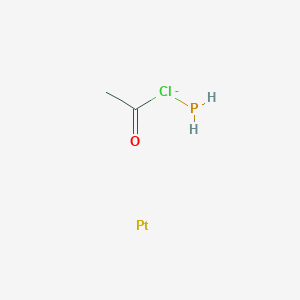
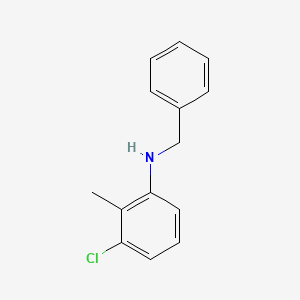
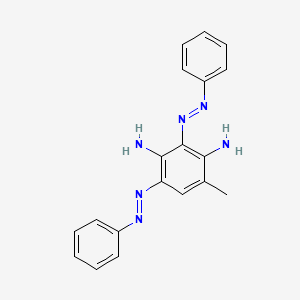

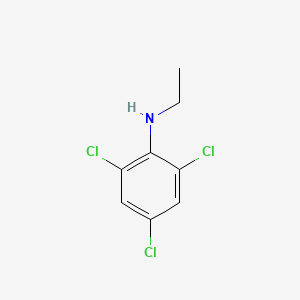

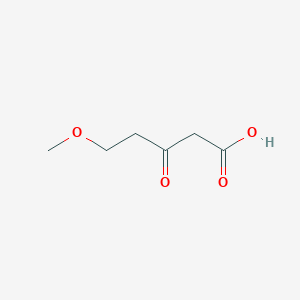
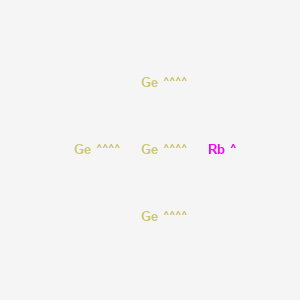
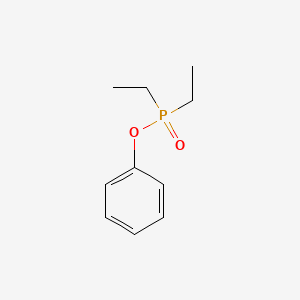
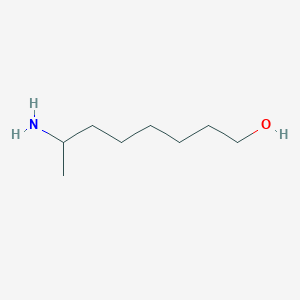
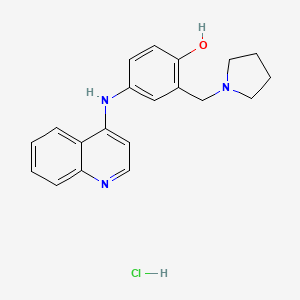
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
